N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 922103-67-1
VCID: VC7407119
InChI: InChI=1S/C17H26N2O4S/c1-6-19-14-9-13(18-24(21,22)10-12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h7-9,12,18H,6,10-11H2,1-5H3
SMILES: CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.47

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide

CAS No.: 922103-67-1

Cat. No.: VC7407119

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide - 922103-67-1

Specification

CAS No. 922103-67-1
Molecular Formula C17H26N2O4S
Molecular Weight 354.47
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide
Standard InChI InChI=1S/C17H26N2O4S/c1-6-19-14-9-13(18-24(21,22)10-12(2)3)7-8-15(14)23-11-17(4,5)16(19)20/h7-9,12,18H,6,10-11H2,1-5H3
Standard InChI Key QULCSKFPMLNZGN-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,5-benzoxazepine ring system substituted at the 7-position with a 2-methylpropane-1-sulfonamide group. The benzoxazepine core consists of a fused benzene and oxazepine ring, with additional ethyl and dimethyl substituents at the 5- and 3-positions, respectively. The sulfonamide group (-SO2_2NH2_2) is branched via a 2-methylpropane chain, enhancing lipophilicity compared to simpler sulfonamide derivatives.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide
Molecular FormulaC17H26N2O4S\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight354.47 g/mol
SMILESCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C
InChIKeyQULCSKFPMLNZGN-UHFFFAOYSA-N
PubChem CID40958026

The InChIKey and SMILES notations confirm the stereochemical arrangement and connectivity, critical for computational drug design. Solubility data remain unreported, but the presence of polar sulfonamide and ketone groups suggests moderate aqueous solubility, balanced by hydrophobic alkyl substituents.

Synthesis and Purification

Reaction Pathway

While detailed synthetic protocols are proprietary, the compound’s synthesis likely follows a multi-step sequence common to benzoxazepine sulfonamides. A plausible route involves:

  • Benzoxazepine Core Formation: Cyclocondensation of o-aminophenol derivatives with ketones or aldehydes under acidic conditions.

  • Sulfonamide Introduction: Nucleophilic substitution at the 7-position using 2-methylpropane-1-sulfonamide under basic catalysis.

  • Purification: Chromatography or recrystallization to isolate the target compound.

Table 2: Hypothetical Synthetic Conditions

StepReactantsConditionsPurification Method
1o-Aminophenol, Ethyl ketoneHCl, reflux, 12 hrsFiltration
2Intermediate, SulfonamideK2_2CO3_3, DMF, 80°CColumn Chromatography
3Crude productEthanol/WaterRecrystallization

Optimization of temperature, solvent, and catalyst is critical for yield enhancement. The ethyl and dimethyl groups likely necessitate steric considerations during ring closure.

Biological Activity and Mechanism of Action

Hypothetical Targets and Applications

  • Antimicrobial: Resistance-resistant antibacterial agents via DHPS inhibition.

  • Anxiolytic/Sedative: GABAA_A receptor modulation for anxiety disorders.

  • Anticancer: Sulfonamides exhibit carbonic anhydrase IX inhibition in tumors.

Research Applications and Development

Medicinal Chemistry

The compound serves as a lead structure for derivatization. Key modifications could include:

  • Side Chain Variation: Altering the sulfonamide’s alkyl group to tune lipophilicity.

  • Benzoxazepine Substitution: Introducing electron-withdrawing groups to enhance metabolic stability.

Table 3: Proposed Derivative Strategies

Modification SiteObjectiveExpected Outcome
Sulfonamide alkyl chainIncrease blood-brain barrier penetrationEnhanced CNS activity
3,3-Dimethyl substituentsReduce oxidative metabolismImproved half-life
4-Oxo groupIntroduce hydrogen-bond acceptorsHigher target affinity

Preclinical Considerations

  • ADMET Profiling: Predictive modeling indicates moderate hepatic clearance due to cytochrome P450 interactions. The 2-methylpropane chain may reduce renal excretion.

  • Toxicity: Sulfonamides carry hypersensitivity risks; structural analogs require rigorous safety screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator